molecular formula C30H27N3O4S B2906407 3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 887890-22-4

3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2906407
CAS No.: 887890-22-4
M. Wt: 525.62
InChI Key: UORXFWFMMQXBIX-UHFFFAOYSA-N
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Description

3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoisoquinoline core, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoquinoline core, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The sulfonyl group is then added using sulfonyl chlorides under basic conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods often incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzoisoquinoline core may interact with enzymes or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic activity.

    2-(4-phenylpiperazin-1-yl)pyrimidine derivatives: Investigated for their potential therapeutic effects in various diseases.

Uniqueness

3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is unique due to its combination of a benzoisoquinoline core and a phenylpiperazine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O4S/c34-29-26-10-4-6-23-7-5-11-27(28(23)26)30(35)33(29)17-16-22-12-14-25(15-13-22)38(36,37)32-20-18-31(19-21-32)24-8-2-1-3-9-24/h1-15H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORXFWFMMQXBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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